![molecular formula C10H16O B14516633 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene CAS No. 62994-79-0](/img/structure/B14516633.png)
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-2-oxabicyclo[331]non-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system This compound is part of the bicyclo[33
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene typically involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene. This process produces the corresponding diol, which is then converted to methanesulfonate in a sequential manner . Another method involves a stereoselective domino reaction catalyzed by modularly designed organocatalysts, which results in the formation of 3-oxabicyclo[3.3.1]nonan-2-ones .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound’s properties make it useful in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological processes. Detailed studies on its mechanism of action are still ongoing, but it is known to behave as an estrogen receptor ligand in some cases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.3.1]non-3-ene: This compound contains a nitrogen atom in the ring system and has similar structural features.
9-Oxabicyclo[3.3.1]nonane: Another compound in the bicyclo[3.3.1]nonane family, differing in the position of the oxygen atom.
1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane: This compound has two oxygen atoms in the ring system and is used in different chemical applications.
Uniqueness
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
62994-79-0 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1,5-dimethyl-2-oxabicyclo[3.3.1]non-3-ene |
InChI |
InChI=1S/C10H16O/c1-9-4-3-5-10(2,8-9)11-7-6-9/h6-7H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
ZUPVDFWDISVYTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(C1)(OC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


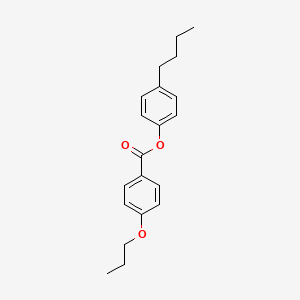
![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)
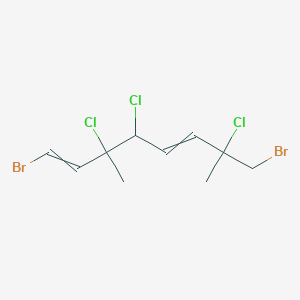
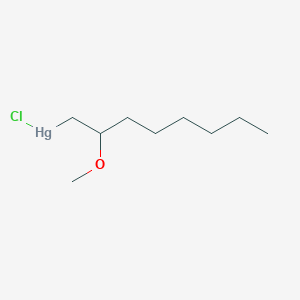

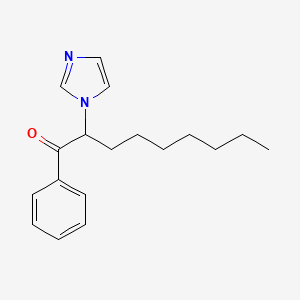
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)
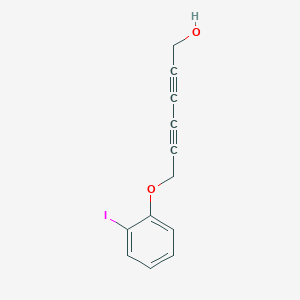

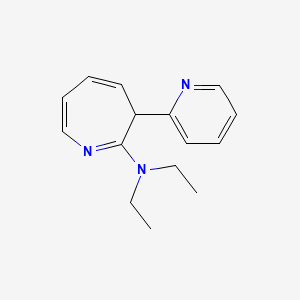
![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
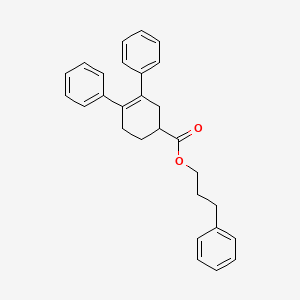
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
